![molecular formula C12H15N3O2 B1467368 {1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol CAS No. 1457368-94-3](/img/structure/B1467368.png)
{1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol
描述
{1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol (abbreviated as EPTM) is a compound that was first synthesized in 1998 by a group of researchers at the University of Tokyo. EPTM is a derivative of 4-methoxyphenylmethyl triazole, a compound that has long been studied for its potential medicinal properties. EPTM has been studied extensively in recent years due to its promising pharmacological properties, and its use in medical applications has been explored in numerous laboratory experiments.
科学研究应用
{1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol has been studied extensively for its potential medicinal properties. It has been studied for its potential use as an anti-inflammatory agent, an antioxidant, an anti-cancer agent, and a neuroprotective agent. In addition, this compound has been studied for its potential use as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of the neurotransmitter acetylcholine.
作用机制
The exact mechanism of action of {1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol is not yet fully understood. However, studies have shown that this compound interacts with a variety of cellular proteins, including several enzymes involved in the regulation of cellular processes. In particular, this compound has been shown to interact with the enzyme acetylcholinesterase, resulting in the inhibition of its activity. This inhibition of acetylcholinesterase is thought to be responsible for this compound’s anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects.
Biochemical and Physiological Effects
Studies have shown that this compound has a variety of biochemical and physiological effects. In particular, it has been shown to reduce inflammation, protect cells from oxidative damage, inhibit the growth of cancer cells, and protect neurons from damage. In addition, this compound has been shown to increase the activity of the enzyme acetylcholinesterase, resulting in an increase in the levels of the neurotransmitter acetylcholine in the brain.
实验室实验的优点和局限性
{1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol has several advantages and limitations for use in laboratory experiments. Its advantages include its low cost, its low toxicity, and its ability to be synthesized in a relatively simple two-step reaction. Its limitations include its relatively low solubility in water, its relatively low stability, and its relatively short half-life.
未来方向
Given the promising pharmacological properties of {1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol, there are numerous potential future directions for its use in medical applications. These include further research into its anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects; further research into its ability to inhibit acetylcholinesterase; and further research into its potential use as an inhibitor of other enzymes involved in the regulation of cellular processes. In addition, further research into the synthesis and stability of this compound is needed.
属性
IUPAC Name |
[1-[(4-ethoxyphenyl)methyl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-2-17-12-5-3-10(4-6-12)7-15-8-11(9-16)13-14-15/h3-6,8,16H,2,7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMXPVWQEOKDJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



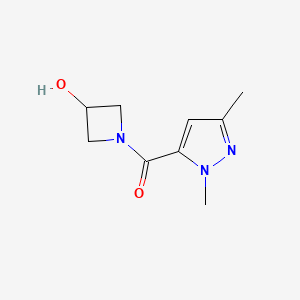
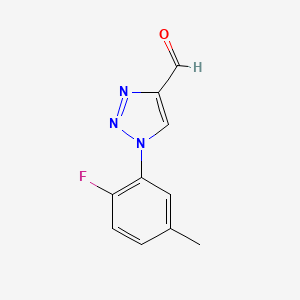

![1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467293.png)

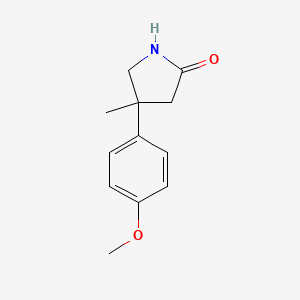
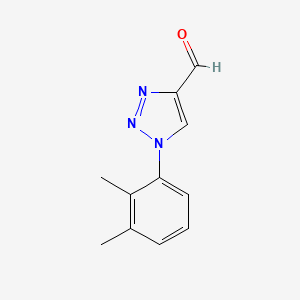
![6-[(1,1,1-Trifluoropropan-2-yl)oxy]pyridine-3-carboxylic acid](/img/structure/B1467298.png)
![2-(o-tolyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1467299.png)


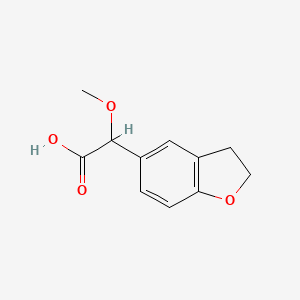
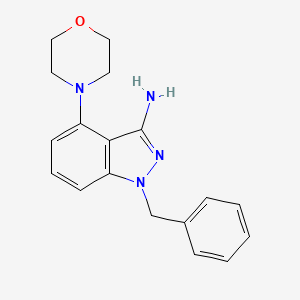
![3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propane-1,2-diol](/img/structure/B1467306.png)